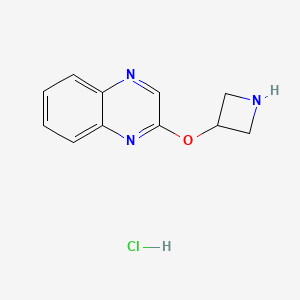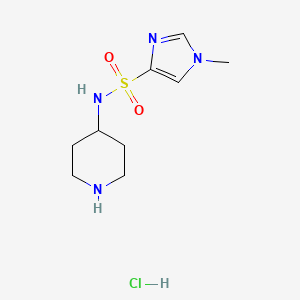![molecular formula C11H13NO6 B1473470 (3,4-Dihydro-2H-benzo[1,4]oxazin-3-yl)-methanol oxalate CAS No. 1187928-27-3](/img/structure/B1473470.png)
(3,4-Dihydro-2H-benzo[1,4]oxazin-3-yl)-methanol oxalate
概要
説明
(3,4-Dihydro-2H-benzo[1,4]oxazin-3-yl)-methanol oxalate is a chemical compound that belongs to the class of benzo-oxazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The oxalate form of this compound indicates that it is a salt or ester of oxalic acid, which can influence its solubility and stability properties.
作用機序
Target of Action
The primary target of (3,4-Dihydro-2H-benzo[1,4]oxazin-3-yl)-methanol oxalate is the Cyclin-dependent kinase 9 (CDK9) . CDK9 is a transcriptional regulator and a potential therapeutic target in hematologic malignancies .
Mode of Action
The compound interacts with its target, CDK9, by inhibiting its activity . This inhibition reduces the expression of Mcl-1, a protein that plays a crucial role in the survival of tumor cells .
Biochemical Pathways
The inhibition of CDK9 affects the transcriptional regulation pathway, leading to a decrease in the expression of Mcl-1 . This reduction in Mcl-1 expression induces apoptosis in Mcl-1-dependent tumor cells .
Result of Action
The result of the compound’s action is the induction of apoptosis in Mcl-1-dependent tumor cells . This effect is due to the reduction in Mcl-1 expression caused by the inhibition of CDK9 .
生化学分析
Biochemical Properties
(3,4-Dihydro-2H-benzo[1,4]oxazin-3-yl)-methanol oxalate plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with protoporphyrinogen oxidase (protox), an enzyme involved in the biosynthesis of heme. The compound acts as an inhibitor of protox, thereby affecting the heme biosynthesis pathway . Additionally, it has been observed to interact with various proteins involved in cellular signaling pathways, influencing their activity and function.
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of protox by this compound leads to the accumulation of protoporphyrin IX, which can cause oxidative stress and affect cell viability . Moreover, it has been shown to alter the expression of genes involved in oxidative stress response and metabolic pathways, thereby impacting cellular homeostasis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of protox, inhibiting its activity and leading to the accumulation of protoporphyrin IX . This inhibition disrupts the heme biosynthesis pathway, resulting in oxidative stress and cellular damage. Additionally, the compound may interact with other enzymes and proteins, modulating their activity and influencing various cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to the compound can lead to sustained inhibition of protox and prolonged oxidative stress, affecting cellular viability and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily affect the heme biosynthesis pathway . At higher doses, it can cause significant oxidative stress and cellular damage, leading to adverse effects. Threshold effects have been observed, where a certain dosage level results in a marked increase in toxicity and cellular damage.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors involved in the heme biosynthesis pathway, particularly protox The inhibition of protox by the compound leads to the accumulation of protoporphyrin IX, which can further interact with other metabolic pathways and affect metabolite levels
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound may interact with specific transporters and binding proteins that facilitate its uptake and distribution . Its localization and accumulation within cells can affect its activity and function, with potential implications for cellular processes and overall cellular health.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications Its localization within the mitochondria, for example, can enhance its inhibitory effects on protox and influence mitochondrial function
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dihydro-2H-benzo[1,4]oxazin-3-yl)-methanol oxalate typically involves a multi-step process. One common method is the mechanochemical synthesis, which involves a one-pot three-component reaction. This method uses a multiposition jar milling system, allowing for the processing of multiple samples simultaneously .
Another approach involves the Mitsunobu reaction followed by sequential cyclization to form benzo-oxazolo derivatives . This method is efficient and mild, providing good yields and high enantioselectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale mechanochemical synthesis due to its efficiency and ability to process multiple samples at once. The use of automated milling systems can enhance the scalability and reproducibility of the synthesis process.
化学反応の分析
Types of Reactions
(3,4-Dihydro-2H-benzo[1,4]oxazin-3-yl)-methanol oxalate can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group, forming ketones or aldehydes.
Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups or reduce other functional groups present in the molecule.
Substitution: Nucleophilic substitution reactions can replace functional groups with nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides can be used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted benzo-oxazine derivatives.
科学的研究の応用
(3,4-Dihydro-2H-benzo[1,4]oxazin-3-yl)-methanol oxalate has several scientific research applications:
類似化合物との比較
Similar Compounds
3,4-Dihydro-2H-benzo[1,4]oxazine: A closely related compound with similar structural features and biological activities.
Benzo[b]oxazolo[3,4-d][1,4]oxazin-1-one: Another derivative with potential medicinal applications.
4H-Benzo[d][1,3]oxazine: A compound with similar chemical properties and applications.
Uniqueness
(3,4-Dihydro-2H-benzo[1,4]oxazin-3-yl)-methanol oxalate is unique due to its specific functional groups and the presence of the oxalate moiety. This can influence its solubility, stability, and biological activity, making it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
3,4-dihydro-2H-1,4-benzoxazin-3-ylmethanol;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.C2H2O4/c11-5-7-6-12-9-4-2-1-3-8(9)10-7;3-1(4)2(5)6/h1-4,7,10-11H,5-6H2;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZIAYCDIHVMVEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=CC=CC=C2O1)CO.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187928-27-3 | |
| Record name | 2H-1,4-Benzoxazine-3-methanol, 3,4-dihydro-, ethanedioate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187928-27-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![5-[(4-aminopiperidin-1-yl)sulfonyl]pyrimidine-2,4(1H,3H)-dione hydrochloride](/img/structure/B1473397.png)

![1-[(5-Methyl-1,2-oxazol-3-yl)carbonyl]piperidin-4-amine hydrochloride](/img/structure/B1473401.png)
![1-[(3-Methylthiophen-2-yl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B1473404.png)


![[4-Methyl-2-(prop-2-yn-1-yloxy)phenyl]amine hydrochloride](/img/structure/B1473408.png)

![2-[(Cyclohexanesulfonyl)methyl]piperidine hydrochloride](/img/structure/B1473410.png)
